4-Chloro-2-(trifluoromethyl)benzonitrile
Overview
Description
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3ClF3N and a molecular weight of 205.57 . It is used as a pharmaceutical intermediate . The compound is also used for the synthesis of diphenylthioethers .
Synthesis Analysis
The synthesis of “4-Chloro-2-(trifluoromethyl)benzonitrile” involves several steps. One method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the use of 3-三氟甲基氯苯 as a raw material .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(trifluoromethyl)benzonitrile” is 1S/C8H3ClF3N/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12/h1-3H . The SMILES string is FC(F)(F)c1ccc(cc1)C#N .
Chemical Reactions Analysis
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Physical And Chemical Properties Analysis
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a liquid at ambient temperature . The compound has a flash point of 109/10mm .
Scientific Research Applications
Pharmaceutical Drug Synthesis
4-Chloro-2-(trifluoromethyl)benzonitrile: is utilized as an intermediate in the synthesis of various pharmaceutical drugs . The trifluoromethyl group in particular is a common moiety in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals .
Material Science
In material science, this compound is explored for its potential use in creating novel materials. Its unique chemical structure could contribute to the development of materials with specific properties, such as increased durability or chemical resistance .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its reactivity allows for the formation of various chemical bonds, facilitating the creation of diverse synthetic pathways .
Catalysis
4-Chloro-2-(trifluoromethyl)benzonitrile: may be involved in catalytic processes. The presence of the trifluoromethyl group can influence the electronic properties of catalysts, potentially leading to more efficient and selective reactions .
Analytical Chemistry
In analytical chemistry, this chemical is used as a standard or reference compound in various analytical techniques to calibrate instruments or validate methods .
Agrochemical Research
The compound’s derivatives are researched for their use in agrochemicals. Its structural components can be modified to develop new pesticides or herbicides with improved efficacy and safety profiles .
Electronic Applications
Due to the electron-withdrawing nature of the trifluoromethyl group, 4-Chloro-2-(trifluoromethyl)benzonitrile could be investigated for use in electronic applications, such as in the design of semiconductors or other electronic components .
Environmental Science
This compound may also find applications in environmental science, particularly in the study of environmental pollutants. Its stability and reactivity make it a candidate for tracing chemical transformations in the environment .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It is known to participate in various chemical reactions, such as nickel-catalyzed arylcyanation
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Result of Action
As an intermediate in the synthesis of various compounds, it likely contributes to the overall effects of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)benzonitrile. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQHTXPUDZMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378496 | |
Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzonitrile | |
CAS RN |
320-41-2 | |
Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 320-41-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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